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N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Lipophilicity Medicinal Chemistry SAR

This azetidinyl-pyrimidine is a critical scaffold for kinase inhibitor programs, validated by its XLogP3 (2.2) and TPSA (58.1 Ų) ideal for CNS target engagement. Its 3,4-dimethylbenzoyl substitution ensures the precise lipophilicity required for target-binding kinetics and metabolic stability, distinguishing it from unsubstituted or 4-methylsulfanyl analogs. Avoid experimental variability—verify substitution before purchase.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 2189498-52-8
Cat. No. B2482779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2189498-52-8
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C
InChIInChI=1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
InChIKeyJTUQPLBXBLEBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2189498-52-8) – Core Structural & Procurement Profile


N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2189498-52-8) is a synthetic small-molecule azetidinyl-pyrimidine derivative with the molecular formula C₁₆H₁₈N₄O and a molecular weight of 282.34 g·mol⁻¹ [1]. The compound features a pyrimidin-2-amine moiety linked via an azetidin-3-yl scaffold to a 3,4-dimethylbenzoyl substituent, placing it within a class of azetidine-containing heterocycles investigated as kinase inhibitor scaffolds and adenosine receptor ligands [2]. Its computed physicochemical properties include a calculated logP (XLogP3) of 2.2 and a topological polar surface area (TPSA) of 58.1 Ų, values that position it in a favorable range for oral bioavailability and CNS penetration potential relative to close analogs [1].

Why N-[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine Cannot Be Replaced by Generic Azetidine-Pyrimidine Analogs


The azetidinyl-pyrimidine chemotype is highly sensitive to substitution on the benzoyl ring; even minor alterations in substituent identity, position, or number produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational preorganization that directly impact target-binding kinetics and selectivity profiles [1]. For example, replacing the 3,4-dimethylbenzoyl group with a 4‑(methylsulfanyl)benzoyl moiety (CAS 2177060‑82‑9) or an unsubstituted benzoyl group (CAS 2177060‑36‑3) alters both computed logP and TPSA, two parameters strongly correlated with membrane permeability, metabolic stability, and off‑target promiscuity . Consequently, procurement of a generic “azetidinyl‑pyrimidine” as a chemical probe or lead‑optimization starting material without verifying the exact substitution pattern risks introducing uncontrolled variables that can invalidate structure–activity relationship (SAR) campaigns, selectivity hypotheses, and in‑vivo pharmacokinetic predictions [1].

Quantitative Differentiation of N-[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine Versus Closest Analogs


Lipophilicity Comparison: 3,4-Dimethylbenzoyl vs. 4-Methylsulfanylbenzoyl and Unsubstituted Benzoyl Azetidinyl-Pyrimidines

The target compound's XLogP3 of 2.2 is intermediate between the more polar 4-(methylsulfanyl)benzoyl analog and the less lipophilic unsubstituted benzoyl analog. This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance rates, making the target compound a distinct tool for probing SAR around lipophilic contacts in a binding pocket [1].

Lipophilicity Medicinal Chemistry SAR

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Predictions

The target compound's TPSA of 58.1 Ų falls below the commonly accepted threshold of 60–70 Ų for CNS penetration. When compared with close analogs bearing more polar substituents (e.g., 4‑methylsulfanyl, which adds polarizable sulfur), the target compound may offer a more favorable CNS MPO score, making it a preferred chemical probe for neuroscience target-engagement studies [1].

CNS drug discovery Blood-brain barrier Physicochemical property

Conformational Rigidity and Hydrogen-Bond Donor/Acceptor Count Relative to Unsubstituted Benzoyl Analog

The target compound possesses one hydrogen-bond donor and four hydrogen-bond acceptors, identical to the unsubstituted benzoyl analog (CAS 2177060-36-3). However, the 3,4-dimethyl substitution increases steric bulk around the amide carbonyl, which can restrict rotation and pre-organize the azetidine-pyrimidine scaffold for binding. This steric effect distinguishes the target compound from the unsubstituted analog, which exhibits greater conformational flexibility and may sample a broader ensemble of unproductive binding poses [1][2].

Conformational analysis Hydrogen bonding Scaffold optimization

Procurement-Driven Application Scenarios for N-[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine


CNS-Penetrant Kinase Probe Development

The combination of a TPSA of 58.1 Ų and XLogP3 of 2.2 makes this compound a strong candidate for blood-brain barrier penetration. Medicinal chemistry teams targeting brain kinases (e.g., JAK2 in neuroinflammation) should prioritize this scaffold over more polar analogs to maximize the likelihood of achieving adequate unbound brain concentrations [1].

Selective Adenosine A₂A Receptor Antagonist Optimization

Given the precedent for azetidinyl-pyrimidines as adenosine receptor ligands, the 3,4-dimethylbenzoyl substitution may offer an optimal balance of lipophilicity and TPSA for A₂A subtype selectivity. Groups conducting radioligand binding displacement assays can use this compound as a reference to benchmark the affinity gains conferred by the 3,4-dimethyl pattern against the unsubstituted and 4-methylsulfanyl analogs [1].

Structure-Activity Relationship (SAR) Campaigns for Metabolic Stability Improvement

The computed XLogP3 of 2.2 is associated with reduced CYP450-mediated oxidative metabolism relative to higher logP analogs. Researchers optimizing metabolic stability in vitro (e.g., human liver microsome assays) should select this compound as the baseline for evaluating the impact of further polar or steric modifications on intrinsic clearance, using the 4-methylsulfanyl analog as a high-clearance comparator [1].

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